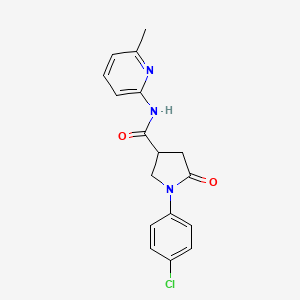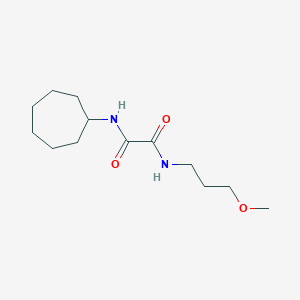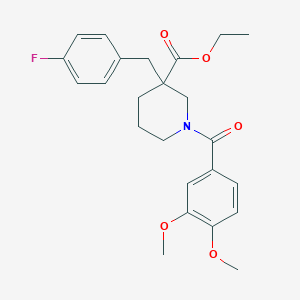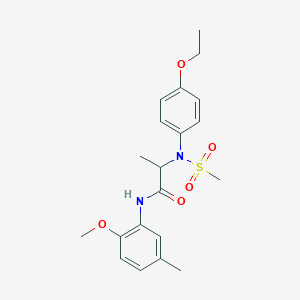
1-(4-chlorophenyl)-N-(6-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide
Übersicht
Beschreibung
1-(4-chlorophenyl)-N-(6-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide, also known as CP-544326, is a small molecule inhibitor of the interleukin-8 receptor (CXCR1/2) that has been the focus of scientific research for its potential applications in the treatment of cancer, inflammation, and other diseases.
Wirkmechanismus
1-(4-chlorophenyl)-N-(6-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide exerts its effects by binding to the CXCR1/2 receptors, which are expressed on various cell types including cancer cells and immune cells. By blocking the activation of these receptors by their ligands, 1-(4-chlorophenyl)-N-(6-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide can inhibit cell migration, invasion, and proliferation, as well as reduce the recruitment of immune cells to sites of inflammation.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-N-(6-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have a selective and potent inhibitory effect on CXCR1/2 signaling, with minimal off-target effects on other receptors. Additionally, 1-(4-chlorophenyl)-N-(6-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide has been demonstrated to have good pharmacokinetic properties, including high oral bioavailability and good tissue distribution.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(4-chlorophenyl)-N-(6-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments include its high potency and selectivity, as well as its well-characterized mechanism of action. However, limitations include the need for careful dosing and monitoring of potential side effects, as well as the potential for off-target effects in certain experimental settings.
Zukünftige Richtungen
For research on 1-(4-chlorophenyl)-N-(6-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide include the investigation of its potential applications in combination with other therapies, as well as the development of more potent and selective analogs. Additionally, further studies are needed to better understand the mechanisms underlying 1-(4-chlorophenyl)-N-(6-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide's effects on cancer and inflammation, and to identify potential biomarkers for patient selection and monitoring.
Wissenschaftliche Forschungsanwendungen
1-(4-chlorophenyl)-N-(6-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential applications in cancer therapy, as it has been shown to inhibit tumor growth and metastasis in various preclinical models. Additionally, 1-(4-chlorophenyl)-N-(6-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide has been investigated for its anti-inflammatory properties, as it can reduce the production of pro-inflammatory cytokines in vitro and in vivo.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-N-(6-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2/c1-11-3-2-4-15(19-11)20-17(23)12-9-16(22)21(10-12)14-7-5-13(18)6-8-14/h2-8,12H,9-10H2,1H3,(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXDJOTSSPWUULZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(2-nitrophenyl)benzenesulfonamide](/img/structure/B3975885.png)
![3-{2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-2-oxoethyl}-4-cyclopentyl-2-piperazinone](/img/structure/B3975893.png)
![dimethyl 2-[(3-phenylbutanoyl)amino]terephthalate](/img/structure/B3975904.png)

![N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B3975922.png)
![N-[1,4-dioxo-3-(1-piperidinyl)-1,4-dihydro-2-naphthalenyl]-N-(2-methylphenyl)acetamide](/img/structure/B3975926.png)
![N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-[3-(trifluoromethyl)phenyl]alaninamide](/img/structure/B3975933.png)



![2-(4-bromophenyl)-2-oxoethyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)cyclohexanecarboxylate](/img/structure/B3975961.png)
![methyl N-{2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}glycinate](/img/structure/B3975975.png)